

# Application Notes: Omarigliptin Use in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Omarigliptin |           |
| Cat. No.:            | B609743      | Get Quote |

#### Introduction

**Omarigliptin** (MK-3102) is a long-acting, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing this degradation, **omarigliptin** increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[3][4]

**Omarigliptin** is primarily eliminated from the body through renal excretion.[5][6] This characteristic necessitates a thorough evaluation of its pharmacokinetics, safety, and efficacy in patients with varying degrees of renal impairment (RI). These notes provide a comprehensive overview of key research findings and protocols relevant to the use of **omarigliptin** in this special patient population.

#### **Mechanism of Action: DPP-4 Inhibition**

The primary therapeutic effect of **omarigliptin** is achieved through the potent and selective inhibition of the DPP-4 enzyme.[1][3] This action enhances the body's natural incretin system, a key regulator of glucose homeostasis.





Click to download full resolution via product page

Caption: Omarigliptin's DPP-4 Inhibition Pathway.

# Quantitative Data Summary Pharmacokinetics in Renal Impairment

Studies show that as renal function declines, the plasma exposure of **omarigliptin** increases. A dedicated pharmacokinetic study evaluated a single 3-mg dose of **omarigliptin** across different renal function groups.

Table 1: Pharmacokinetic Parameters of **Omarigliptin** by Renal Function



| Renal Function<br>Group           | eGFR (mL/min/1.73<br>m²) | Geometric Mean<br>Ratio for Plasma<br>AUC₀-∞ (vs.<br>Healthy Controls) | Change in C <sub>max</sub> (vs.<br>Healthy Controls) |
|-----------------------------------|--------------------------|------------------------------------------------------------------------|------------------------------------------------------|
| Healthy Subjects                  | ≥80                      | 1.00                                                                   | Baseline                                             |
| Mild Impairment                   | ≥60 to <80               | 0.94                                                                   | Generally similar                                    |
| Moderate Impairment               | ≥30 to <60               | 1.34                                                                   | Generally similar                                    |
| Severe Impairment                 | <30                      | 1.56                                                                   | Generally similar                                    |
| End-Stage Renal<br>Disease (ESRD) | N/A (on dialysis)        | 1.97                                                                   | ~20% lower                                           |

Data sourced from a single-dose study.[7]

The key finding is that the area under the curve (AUC), a measure of total drug exposure, increased by approximately 56% in patients with severe renal impairment and nearly doubled in those with ESRD compared to healthy subjects.[7] Consequently, renal clearance of **omarigliptin** decreases linearly with worsening renal function.[7]

### **Efficacy in Patients with Renal Impairment**

A 24-week, randomized, double-blind, placebo-controlled trial assessed the efficacy of **omarigliptin** in T2DM patients with moderate to severe RI and ESRD.

Table 2: Efficacy of Omarigliptin at 24 Weeks in Patients with Renal Impairment

| Treatment<br>Group | Mean Baseline<br>HbA1c (%) | Least Squares<br>Mean Change<br>from Baseline<br>in HbA1c (%) | Between-<br>Group<br>Difference<br>(95% CI) | P-value |
|--------------------|----------------------------|---------------------------------------------------------------|---------------------------------------------|---------|
| Omarigliptin       | 8.4                        | -0.77                                                         | -0.33% (-0.63<br>to -0.02)                  | 0.035   |
| Placebo            | 8.3                        | -0.44                                                         |                                             |         |



Data represents the overall population (all renal strata combined).[5][8][9]

The study concluded that **omarigliptin** provided clinically meaningful reductions in HbA1c compared to placebo in this patient population.[5][9] The change from baseline in fasting plasma glucose (FPG) at week 24 was -1.4 mmol/L for the **omarigliptin** group and -1.1 mmol/L for the placebo group.[5]

### **Safety and Tolerability**

The safety profile of **omarigliptin** in patients with renal impairment was found to be consistent with that of other DPP-4 inhibitors.[5] The incidence of adverse events was comparable between the **omarigliptin** and placebo groups.

Table 3: Summary of Adverse Events (AEs) at 24 Weeks

| Adverse Event Category    | Omarigliptin Group (%) | Placebo Group (%)       |
|---------------------------|------------------------|-------------------------|
| One or more AE            | Similar to placebo     | Similar to omarigliptin |
| Drug-related AE           | Similar to placebo     | Similar to omarigliptin |
| Serious AE                | Similar to placebo     | Similar to omarigliptin |
| Discontinuation due to AE | Similar to placebo     | Similar to omarigliptin |
| Symptomatic Hypoglycemia  | Similar to placebo     | Similar to omarigliptin |

Qualitative summary based on trial data which reported similar incidence rates between groups.[5][8][9][10]

#### **Protocols**

## Protocol 1: Pharmacokinetic Assessment in Renal Impairment

Objective: To evaluate the single-dose pharmacokinetics of **omarigliptin** in subjects with varying degrees of renal impairment and ESRD compared to healthy controls.

Methodology:



- Study Design: Open-label, single-dose, comparative study.[7]
- Participant Cohorts:
  - Healthy control subjects (eGFR ≥80 mL/min/1.73 m²).
  - Mild renal impairment (eGFR ≥60 to <80 mL/min/1.73 m²).</li>
  - Moderate renal impairment (eGFR ≥30 to <60 mL/min/1.73 m²).</li>
  - Severe renal impairment (eGFR <30 mL/min/1.73 m²).</li>
  - ESRD patients requiring hemodialysis.
  - Cohorts were matched for age, gender, race, and body mass index.
- Intervention: Administration of a single 3-mg oral dose of omarigliptin.
- Sampling:
  - Serial plasma samples were collected at predefined time points to characterize the pharmacokinetic profile (AUC, C<sub>max</sub>).
  - Urine samples were collected to determine the extent of urinary excretion and calculate renal clearance.
- Analysis: Pharmacokinetic parameters were calculated and compared between the renal impairment/ESRD groups and the healthy matched control group.





Click to download full resolution via product page

**Caption:** Workflow for the Pharmacokinetic Study.

## **Protocol 2: Efficacy and Safety Trial in Renal Impairment**

Objective: To assess the efficacy, safety, and tolerability of **omarigliptin** over 24 weeks in T2DM patients with chronic renal impairment.[5][9]

Methodology:



- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5][9]
- Patient Population: Adults with T2DM and:
  - Moderate RI (eGFR ≥30 to <60 mL/min/1.73 m²).[9]</li>
  - Severe RI (eGFR <30 mL/min/1.73 m²).[9]</li>
  - ESRD on dialysis.[9]
  - Baseline HbA1c between 6.5% and 10.0%.[9]
- Randomization: Eligible patients were randomized to receive either omarigliptin or a matching placebo once weekly.
- Intervention:
  - Omarigliptin 25 mg once weekly for moderate RI.[11]
  - Omarigliptin 12.5 mg once weekly for severe RI and ESRD.[11]
  - Placebo once weekly.
- Duration: 24 weeks (primary endpoint), with an extended observation period.[5]
- Primary Endpoint: Change from baseline in HbA1c at Week 24.[5]
- Secondary Endpoints: Change from baseline in FPG, proportion of patients reaching HbA1c goals, and assessment of eGFR.[5]
- Safety Assessment: Monitoring and recording of all adverse events, with a focus on symptomatic hypoglycemia, serious AEs, and events leading to discontinuation.

## Protocol 3: Dosing and Administration in Renal Impairment

Based on pharmacokinetic modeling and clinical trial results, the following dosage adjustments are recommended to normalize drug exposure in patients with renal impairment.





Click to download full resolution via product page

Caption: Dosing Logic for Omarigliptin in Renal Impairment.

- Assessment: Prior to initiating omarigliptin, assess the patient's renal function using the estimated glomerular filtration rate (eGFR).[4]
- Normal Renal Function to Moderate Impairment (eGFR ≥30 mL/min/1.73 m²):
  - The standard recommended dose is 25 mg once weekly.[4]
  - No dosage adjustment is necessary for patients with mild or moderate renal impairment.[7]
- Severe Renal Impairment (eGFR <30 mL/min/1.73 m²):</li>
  - The recommended dose should be reduced to 12.5 mg once weekly.[4][11][12]
- End-Stage Renal Disease (ESRD) Requiring Dialysis:



- The recommended dose is 12.5 mg once weekly.[4][11][12]
- Pharmacokinetic studies show that omarigliptin exposure is comparable regardless of the hemodialysis schedule, so it may be administered without regard to the timing of dialysis.
   [7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 4. aristopharma.com [aristopharma.com]
- 5. A randomised, double-blind, trial of the safety and efficacy of omarigliptin (a once-weekly DPP-4 inhibitor) in subjects with type 2 diabetes and renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medex.com.bd [medex.com.bd]
- 7. celerion.com [celerion.com]
- 8. researchgate.net [researchgate.net]
- 9. A randomised, double-blind, trial of the safety and efficacy of omarigliptin (a once-weekly DPP-4 inhibitor) in subjects with type 2 diabetes and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of the Utilization of Dipeptidyl Peptidase IV Inhibitors in Diabetic Patients with Chronic Kidney Disease: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic—pharmacodynamic (dipeptidyl peptidase-4 inhibition) model to support dose rationale in diabetes patients, including those with renal impairment, for once-weekly administered omarigliptin PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic (dipeptidyl peptidase-4 inhibition) model to support dose rationale in diabetes patients, including those with renal impairment, for once-weekly







administered omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes: Omarigliptin Use in Patients with Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609743#omarigliptin-use-in-research-on-patients-with-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com